molecular formula C6H11F2NO B15231536 2-Amino-1-(3,3-difluoro-cyclobutyl)-ethanol

2-Amino-1-(3,3-difluoro-cyclobutyl)-ethanol

Katalognummer: B15231536
Molekulargewicht: 151.15 g/mol
InChI-Schlüssel: STFVMVWLUICCAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of an amino group, a difluorocyclobutyl ring, and an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol typically involves the following steps:

    Formation of the Difluorocyclobutyl Ring: The difluorocyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluorinated alkene.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached through a series of reactions, including reduction and substitution reactions.

Industrial Production Methods

Industrial production of 2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The difluorocyclobutyl ring may also contribute to the compound’s unique properties and effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-1-(3,3-difluorocyclobutyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-amino-1-(3,3-difluorocyclobutyl)ethane: Lacks the hydroxyl group, leading to different chemical properties.

Uniqueness

2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and potential applications. The difluorocyclobutyl ring also imparts distinct properties compared to other similar compounds.

Eigenschaften

Molekularformel

C6H11F2NO

Molekulargewicht

151.15 g/mol

IUPAC-Name

2-amino-1-(3,3-difluorocyclobutyl)ethanol

InChI

InChI=1S/C6H11F2NO/c7-6(8)1-4(2-6)5(10)3-9/h4-5,10H,1-3,9H2

InChI-Schlüssel

STFVMVWLUICCAU-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(F)F)C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.